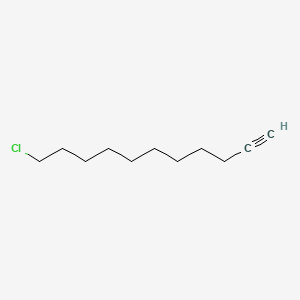

1-Undecyne, 11-chloro-

描述

Significance of Halogenated Alkynes as Versatile Synthetic Building Blocks

Halogenated alkynes are a class of organic compounds that have emerged as powerful and versatile building blocks in a variety of synthetic transformations. Their utility stems from the presence of two reactive functional groups: the carbon-carbon triple bond (alkyne) and the carbon-halogen bond. This dual functionality allows for a wide range of chemical manipulations, making them invaluable in the synthesis of complex molecules.

The alkyne moiety can participate in a host of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions. Of particular note is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of triazole linkages. The terminal alkyne is especially useful for these types of reactions, enabling the covalent linking of two different molecular fragments to create complex molecular scaffolds.

The halogen atom, on the other hand, provides a site for nucleophilic substitution or cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide variety of substituents, further increasing the molecular diversity that can be achieved from a single halogenated alkyne precursor. The ability to retain the halogen moiety during reactions at the alkyne site, and vice versa, allows for sequential and controlled modifications, a key strategy in multi-step organic synthesis.

Structural Characteristics and Functional Group Interplay of 1-Undecyne (B103828), 11-chloro-

1-Undecyne, 11-chloro- is a linear, eleven-carbon chain featuring a terminal alkyne at one end (C1) and a chlorine atom at the other (C11). This spatial separation of the two functional groups minimizes their electronic interaction, allowing each to exhibit its characteristic reactivity largely independently of the other.

Key Structural and Chemical Properties:

| Property | Value |

| IUPAC Name | 11-chloroundec-1-yne |

| CAS Number | 29043-93-4 evitachem.comguidechem.comepa.gov |

| Molecular Formula | C₁₁H₁₉Cl epa.gov |

| Molecular Weight | 186.72 g/mol |

| Structure | A terminal triple bond at one end of an eleven-carbon chain and a chlorine atom at the other end. |

The terminal alkyne consists of two sp-hybridized carbon atoms, with the terminal hydrogen being weakly acidic. This acidity allows for deprotonation to form an acetylide, a potent nucleophile used in carbon-carbon bond-forming reactions. The triple bond itself is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various cycloaddition reactions.

The chloro group is attached to a primary, sp³-hybridized carbon atom. The carbon-chlorine bond is polarized, with the carbon atom being electrophilic and thus a target for nucleophilic attack. This enables substitution reactions where the chlorine atom is replaced by other functional groups.

The interplay between these two functional groups in 1-Undecyne, 11-chloro- allows for its use as a heterobifunctional linker. For instance, the alkyne can be used to attach the molecule to a surface or a larger molecular framework via a stable covalent bond (e.g., through a triazole linkage), while the chloro group remains available for subsequent chemical modification.

Overview of Current Research Trajectories and Future Directions

While specific research focused exclusively on 1-Undecyne, 11-chloro- is not extensively documented in publicly available literature, its potential applications can be inferred from the well-established chemistry of its constituent functional groups and related long-chain bifunctional molecules.

Potential Research Applications:

Surface Modification and Self-Assembled Monolayers (SAMs): Terminal alkynes are known to form stable self-assembled monolayers on various surfaces, including gold. The long alkyl chain of 1-Undecyne, 11-chloro- would facilitate the formation of an ordered monolayer, with the terminal chloro groups exposed at the surface. These chloro-terminated surfaces could then be further functionalized, for example, by nucleophilic substitution, to introduce a wide range of chemical and biological functionalities.

Polymer Chemistry: This molecule can serve as a monomer in the synthesis of functional polymers. The alkyne group can undergo polymerization through various methods, such as metathesis or addition polymerization, to form a polymer backbone. The pendant chloroalkyl side chains can then be used for post-polymerization modification, allowing for the synthesis of graft copolymers or the introduction of specific functional groups along the polymer chain.

Click Chemistry and Bioconjugation: As a bifunctional linker, 1-Undecyne, 11-chloro- can be utilized in click chemistry applications. The alkyne can react with an azide-functionalized molecule (e.g., a biomolecule or a fluorescent dye), and the chloro group can subsequently react with another molecule, effectively linking the two. This is particularly useful in the construction of complex bioconjugates and materials for biomedical applications.

Illustrative Reaction Schemes:

Below are potential reactions that highlight the synthetic utility of 1-Undecyne, 11-chloro-.

Table 1: Representative Reactions of the Alkyne Terminus

| Reaction Type | Reagents | Product Type |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | R-N₃, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole |

| Sonogashira Coupling | Aryl or vinyl halide, Pd/Cu catalyst, base | Disubstituted alkyne |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone |

Table 2: Representative Reactions of the Chloro Terminus

| Reaction Type | Reagents | Product Type |

| Nucleophilic Substitution (Williamson Ether Synthesis) | R-O⁻Na⁺ | Alkyl ether |

| Nucleophilic Substitution (Azide Formation) | NaN₃ | Alkyl azide (B81097) |

| Grignard Reagent Formation | Mg | Alkyl magnesium chloride |

Future research is likely to focus on exploiting the orthogonal reactivity of the two functional groups in 1-Undecyne, 11-chloro-. This could involve its use in the synthesis of precisely defined macromolecules, the development of novel functional surfaces for sensing and catalysis, and its application as a molecular linker in medicinal chemistry and drug delivery systems. The commercial availability of this compound provides a ready platform for further exploration of its synthetic potential.

Structure

3D Structure

属性

IUPAC Name |

11-chloroundec-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQCLPCMIRFKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067431 | |

| Record name | 1-Undecyne, 11-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29043-93-4 | |

| Record name | 11-Chloro-1-undecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29043-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Undecyne, 11-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029043934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Undecyne, 11-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecyne, 11-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Undecyne, 11 Chloro and Its Derivatives

Regioselective and Stereoselective Approaches to Undecyne Scaffold Construction

The undecyne scaffold, a C11 carbon chain featuring a terminal triple bond, is a key structural motif. Its synthesis and derivatization demand methods that can control the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity).

The terminal alkyne group of the undecyne scaffold is a versatile handle for a variety of chemical transformations. beilstein-journals.org Several established methods are employed for its synthesis and subsequent functionalization.

One of the most reliable methods for creating terminal alkynes from aldehydes is the Corey-Fuchs reaction . This two-step process involves the conversion of an aldehyde, such as undecanal, into a dibromoolefin using triphenylphosphine (B44618) and carbon tetrabromide. Subsequent treatment with a strong base like n-butyllithium results in dehydrohalogenation to yield the terminal alkyne, 1-undecyne (B103828).

Another powerful tool is the Sonogashira cross-coupling reaction , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This palladium-catalyzed reaction allows for the direct attachment of various substituents to the alkyne terminus, providing access to a wide range of functionalized undecyne derivatives.

More recently, biocatalytic methods have emerged as a sustainable alternative. Enzymes such as UndA can catalyze the oxidative decarboxylation of fatty acids to produce terminal alkynes. For instance, lauric acid can be converted to 1-undecene, which can then be further functionalized to the corresponding alkyne.

The reactivity of the terminal alkyne allows for numerous functionalization strategies, as detailed in the table below.

| Reaction Type | Reagents/Catalysts | Product Type |

| Corey-Fuchs Reaction | 1. CBr₄, PPh₃2. n-BuLi | Terminal Alkyne |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted Alkyne |

| Click Chemistry (CuAAC) | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole |

| Hydrohalogenation | HCl, HBr | Vinyl Halide |

| Hydrogenation | H₂, Lindlar catalyst | (Z)-Alkene |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

Achieving stereocontrol in the synthesis of undecyne derivatives is crucial when chiral centers are introduced into the molecule. This is particularly relevant in the synthesis of natural products and bioactive compounds where specific stereoisomers are required for activity. nih.govnih.gov

Asymmetric alkylation is a key strategy for introducing chirality. Chiral auxiliaries or phase-transfer catalysts can be employed to direct the alkylation of precursors, leading to the formation of α-quaternary chiral lactam derivatives with high enantiomeric excess (ee). nih.gov For example, asymmetric phase-transfer catalytic alkylation has been used to synthesize novel anticancer agents with up to 98% ee. nih.gov

Diastereocontrol becomes critical when a new stereocenter is created in a molecule that already contains one. The relative stereochemistry between these centers can be controlled through various methods. For instance, in the synthesis of pyrrolidines via radical cyclization, a hydroxyl auxiliary group can direct the approach of the radical, leading to a high diastereomeric ratio (trans:cis up to 10:1). nih.gov Similarly, stereoselective reduction of a β-hydroxyketone using catecholborane can furnish a 1,3-syn-diol with high diastereoselectivity. sfu.ca The stereochemical outcome of such reactions is often dictated by the steric and electronic nature of the substrate and reagents. chemrxiv.org

The synthesis of complex frameworks, such as the C1–C29 fragment of Amphidinolide F, demonstrates the power of stereocontrolled reactions, including stereoselective aldol (B89426) reactions and Evans–Tishchenko reductions, to construct multiple chiral centers with high precision. acs.org

Selective Halogenation and Functional Group Interconversion at the ω-Position

The chloro-substituent at the terminal (ω) position of the undecane (B72203) chain provides another site for synthetic manipulation. Its introduction and subsequent conversion are key steps in creating diverse derivatives.

The synthesis of 1-Undecyne, 11-chloro- typically starts from a precursor containing a terminal functional group that can be converted to a chloride. A common and effective strategy involves the use of 10-undecyn-1-ol (B139984) as a starting material. This alcohol can be readily converted to the corresponding chloride using standard chlorinating agents.

Methanesulfonyl chloride (MsCl) or thionyl chloride (SOCl₂) are frequently used for this transformation. fiveable.me The reaction with MsCl, often carried out in dichloromethane (B109758) at room temperature, is preferred for its mild conditions. Alternatively, thionyl chloride can also be employed to achieve the same conversion. Following the reaction, purification by vacuum distillation is typically required to obtain the pure 11-chloro-1-undecyne.

Another synthetic route involves the halogenation of undecylenic acid derivatives. This approach allows for the introduction of the chloro-substituent at the end of the carbon chain before the formation of the alkyne.

| Starting Material | Reagent | Product | Key Features |

| 10-Undecyn-1-ol | Methanesulfonyl chloride (MsCl) | 1-Undecyne, 11-chloro- | Mild reaction conditions |

| 10-Undecyn-1-ol | Thionyl chloride (SOCl₂) | 1-Undecyne, 11-chloro- | Common chlorinating agent fiveable.me |

| Undecylenic acid derivative | Halogenating agent | Halogenated undecylenic acid derivative | Introduction of halogen before alkyne formation |

The terminal chloro group in 1-Undecyne, 11-chloro- is susceptible to nucleophilic substitution, providing a pathway for a wide range of functional group interconversions. wikipedia.org This reactivity allows for the synthesis of a diverse library of undecyne derivatives with different functionalities at the ω-position.

The primary mechanism for these transformations is the SN2 reaction , where a nucleophile displaces the chloride ion. This allows for the introduction of various functional groups, such as amines, thiols, azides, and cyanides. solubilityofthings.com The choice of nucleophile and reaction conditions can be tailored to achieve the desired transformation. For example, reaction with sodium azide would yield 11-azido-1-undecyne, a useful intermediate for click chemistry or reduction to the corresponding amine.

These interconversions are fundamental in synthetic organic chemistry for building molecular complexity from simpler precursors. fiveable.mescribd.com The ability to switch one functional group for another opens up numerous possibilities for creating novel molecules with specific properties. solubilityofthings.com

Multi-Component and Cascade Reactions Incorporating 1-Undecyne, 11-chloro-

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for building complex molecules efficiently. tcichemicals.comrsc.org The bifunctional nature of 1-Undecyne, 11-chloro-, possessing both a terminal alkyne and an alkyl chloride, makes it an ideal substrate for such reactions.

The terminal alkyne can participate in a variety of MCRs. For example, in a tandem alkyl radical addition/Sonogashira coupling, a tertiary alkyl radical can first add across the triple bond, followed by a palladium-catalyzed coupling at the terminal C-H bond, leading to the formation of a 1,3-enyne with a quaternary carbon center. beilstein-journals.org The alkyne can also be a component in cycloaddition reactions, forming heterocyclic structures.

The ω-chloro group can simultaneously or sequentially participate in these complex transformations. For instance, a cascade reaction could be initiated by a nucleophilic attack on the alkyl chloride, followed by an intramolecular reaction involving the alkyne. Radical-initiated cascades are also possible, where a radical generated elsewhere in the molecule adds to the alkyne, followed by further transformations. researchgate.net

The ability to engage both functional groups in a controlled manner allows for the rapid construction of intricate molecular architectures from a relatively simple starting material like 1-Undecyne, 11-chloro-. This approach is highly valued in drug discovery and materials science for generating diverse molecular libraries. nih.gov

Sustainable and Efficient Synthetic Routes for Alkyne Derivatives

The development of sustainable and efficient synthetic methods is a primary objective in modern organic chemistry, driven by the need for resource economy and environmentally benign processes. rsc.org For the synthesis of alkynes and their derivatives, including haloalkynes like 1-undecyne, 11-chloro-, green chemistry principles are increasingly being applied. These strategies focus on minimizing waste, utilizing less toxic reagents and solvents, and improving energy efficiency. psu.eduresearchgate.net Key areas of innovation include the use of recyclable catalysts, alternative reaction media, and energy-efficient catalytic systems.

Recent progress in transition metal-catalyzed C-H activation has provided powerful tools for improving the efficiency of molecular synthesis by reducing the need for pre-functionalized starting materials. rsc.org However, a significant shift towards sustainability has emphasized the development of methods that operate under milder conditions, use earth-abundant metal catalysts, and employ green solvents. rsc.orgrsc.org

Catalytic Systems and Green Solvents

The choice of catalyst and solvent are critical factors in developing sustainable synthetic routes. Traditional methods often rely on expensive and toxic precious metal catalysts and volatile organic solvents. psu.edu Modern approaches aim to replace these with more environmentally friendly alternatives.

Water as a Reaction Medium: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Micellar catalysis, which uses surfactants to create nanoreactors in water, has emerged as a powerful technique for C-H activation reactions, enabling even challenging transformations to occur at room temperature. bohrium.com For instance, the Glaser coupling of terminal alkynes has been successfully achieved using multinuclear copper complexes in water under an air/O₂ atmosphere, avoiding the need for a base. rsc.org Similarly, a water-promoted, solvent-free method has been developed for the synthesis of enaminocarbonyl compounds from terminal alkynes. organic-chemistry.org

Polyethylene Glycol (PEG): PEG and its aqueous solutions are considered green reaction media. A recyclable ruthenium/PEG-400 catalytic system has been employed for the oxidative annulation of amides with internal alkynes to produce isoquinolinones and other related structures. rsc.org This system allows the catalyst to be recycled without a significant loss of activity. rsc.org

Recyclable Catalysts: The development of recyclable catalysts is a cornerstone of green chemistry. nih.gov Nano-Ag supported on graphitic carbon nitride (g-C₃N₄) has been reported as a highly efficient and recyclable catalyst for the halogenation of terminal alkynes. nih.gov Another example is the use of sulfamic acid, a simple and affordable solid acid, as a recyclable catalyst for the regioselective hydrothiolation of alkynes in a metal- and solvent-free process. nih.gov Copper-catalyzed systems under solvent-free conditions have also proven effective and recyclable for the homocoupling of terminal alkynes to form 1,3-diynes. psu.edu

Interactive Table 1: Sustainable Catalytic Systems for Alkyne Derivative Synthesis

| Reaction Type | Catalyst System | Solvent | Key Features | Reference |

| Glaser Coupling | Dinuclear/Tetranuclear Copper Complexes | Water | Environmentally friendly medium, base-free conditions, catalyst can be reused. | rsc.org |

| Hydroamination | None (Water-promoted) | Solvent-free | Green, catalyst-free, good to excellent yields. | organic-chemistry.org |

| Oxidative Annulation | Ruthenium/PEG-400 | PEG-400/Water | Recyclable catalyst system, performed at room temperature. | rsc.org |

| Alkyne Homocoupling | CuCl₂/Triethylamine | Solvent-free | Economical, environmentally friendly, recyclable catalyst. | psu.edu |

| Alkyne Hydration | Bismuth(III) salts | Methanol | "Green" catalyst, less environmental concern than mercury-based methods. | acs.org |

| Halogenation | nano-Ag/g-C₃N₄ | Dichloromethane | Highly efficient, recyclable catalyst system. | nih.gov |

| Hydrothiolation | Sulfamic acid | Solvent-free | Metal-free, recyclable catalyst, room temperature. | nih.gov |

Energy-Efficient Methodologies

In addition to catalysts and solvents, the energy source for a reaction is a key component of its environmental footprint. Electrochemical and photochemical methods offer sustainable alternatives to conventional thermally-driven reactions.

Electrochemical Synthesis: Electrochemistry represents a green and powerful platform for organic synthesis, often avoiding the need for chemical oxidants or catalysts. acs.orgnih.gov Electricity can be used as a traceless reagent to drive reactions. researchgate.net For example, the diselenylation of terminal alkynes to produce trisubstituted alkenes has been achieved using simple graphite (B72142) electrodes in an atom-economical process. acs.org Similarly, an electrochemical method for the annulation of C-H and N-H bonds with alkynes using electricity as the sole oxidant has been developed. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis utilizes light as a renewable energy source to initiate chemical transformations under mild conditions. organic-chemistry.org This approach has been successfully applied to the [3+2] cycloaddition of aziridines with alkynes, catalyzed by a ruthenium complex, to yield polysubstituted dihydropyrrolidines. organic-chemistry.org The process is scalable and aligns with green chemistry principles by operating at ambient temperature and reducing energy consumption. organic-chemistry.org

Atom-Economical Reactions

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of starting materials into the final product. Hydrofunctionalization reactions, which involve the addition of an E-H bond across a C≡C triple bond, are prime examples of atom-economical transformations. uniovi.escsic.es

The catalytic hydration of alkynes is a direct method for synthesizing carbonyl compounds. uniovi.es Sustainable methods using bismuth(III) salts as "green" catalysts have been developed for the Markovnikov-type hydration of terminal acetylenes, offering an alternative to classical methods that use toxic mercury salts. acs.org Similarly, the addition of carboxylic acids to alkynes to form enol esters can be achieved efficiently using transition metal catalysts. uniovi.escsic.es

Interactive Table 2: Comparison of Sustainable Synthetic Strategies for Alkynes

| Strategy | Principle | Example Reaction | Advantages | Reference |

| Micellar Catalysis | Using water as a bulk solvent with surfactants to form nanoreactors. | C-H arylation of thiophenes. | Mild conditions (room temp), use of non-toxic solvent. | bohrium.com |

| Electrochemical Synthesis | Using electricity to drive redox reactions. | Diselenylation of terminal alkynes. | Avoids chemical oxidants, high atom economy, mild conditions. | acs.org |

| Photoredox Catalysis | Using visible light as an energy source. | [3+2] cycloaddition of aziridines with alkynes. | Energy efficient, mild conditions, scalable. | organic-chemistry.org |

| Recyclable Catalysis | Catalyst can be recovered and reused multiple times. | Homocoupling of terminal alkynes using CuCl₂. | Reduces waste, lowers cost. | psu.edu |

| Solvent-Free Reactions | Reactants are mixed without a solvent. | Hydrothiolation of alkynes with sulfamic acid. | Eliminates solvent waste, simplifies purification. | nih.gov |

These advanced methodologies underscore the ongoing shift in synthetic chemistry towards more sustainable and efficient practices. By focusing on recyclable catalysts, benign solvents, energy-efficient processes, and atom-economical reactions, the environmental impact of producing valuable chemical compounds like alkyne derivatives can be significantly reduced.

Elucidation of Reactivity and Mechanistic Pathways of 1 Undecyne, 11 Chloro

Reactivity of the ω-Chloroalkyl Chain

The chlorine atom at the C-11 position provides a reactive handle for transformations that are distinct from the chemistry of the alkyne terminus.

The primary alkyl chloride functionality of 1-Undecyne (B103828), 11-chloro- is susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. chemicalnote.comucsb.edu In this bimolecular process, a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced as a leaving group in a single, concerted step. chemicalnote.comembibe.com

This reaction pathway has significant stereochemical consequences. Sₙ2 reactions are stereospecific and proceed with an inversion of configuration at the electrophilic carbon center. libretexts.org If the starting material were chiral at C-11 (which it is not in this case, but is relevant for analogous structures), the product would have the opposite stereochemistry. Common nucleophiles that can displace the chloride include amines, thiols, azides, and hydroxides, allowing for the introduction of a wide array of functional groups at the end of the undecyl chain.

Treatment of alkyl halides with a strong, non-nucleophilic base can lead to elimination reactions, forming an alkene. savemyexams.comchemguide.co.uk In the case of 1-Undecyne, 11-chloro-, an E2 elimination reaction would involve the abstraction of a proton from C-10 by a strong base, with the simultaneous departure of the chloride ion from C-11, to form a new double bond. This would result in the formation of undeca-1,10-dien-1-yne, a conjugated enyne system. Such reactions are typically promoted by strong bases like potassium tert-butoxide. libretexts.orglibretexts.orgmasterorganicchemistry.com It is important to note that nucleophilic substitution can be a competing reaction pathway. chemguide.co.uk

Advanced Mechanistic Investigations

Advanced mechanistic studies are crucial for understanding the precise pathways of reactions involving 1-undecyne, 11-chloro-. Such investigations provide deep insights into reaction rates, energy profiles, and the step-by-step movement of atoms during chemical transformations.

Kinetic and thermodynamic profiling would be essential to quantify the reactivity of 1-undecyne, 11-chloro- in its various transformations, such as nucleophilic substitutions at the chlorinated carbon or addition reactions across the triple bond.

Detailed Research Findings

Kinetic studies for a reaction involving 1-undecyne, 11-chloro-, for instance, a Sonogashira cross-coupling reaction, would involve systematic variation of parameters like temperature, pressure, and reactant concentrations. thieme-connect.com By monitoring the rate of product formation or reactant consumption, typically using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), the rate law and rate constants (k) can be determined.

Thermodynamic profiling involves determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a given reaction. These parameters indicate whether a reaction is energetically favorable and provide insight into the stability of reactants, intermediates, and products. Techniques like calorimetry could be employed to measure heat changes directly.

The following interactive table illustrates the type of data that would be generated from a kinetic study on the transformations of 1-undecyne, 11-chloro-.

Table 1: Hypothetical Kinetic Data for Transformations of 1-Undecyne, 11-chloro-

| Transformation Type | Reagents | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄/CuI | 25 | k₁ | Value |

| Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | None | 50 | k₂ | Value |

| Hydrochlorination | HCl | None | 0 | k₃ | Value |

Note: The values in this table are illustrative placeholders, as specific experimental data for 1-undecyne, 11-chloro- is not available. The rate constants would be determined experimentally.

Isotopic labeling is a powerful technique used to trace the journey of specific atoms through a reaction mechanism. wikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/Deuterium), researchers can track the position of the label in the products and any intermediates, thereby confirming or refuting a proposed mechanistic pathway. wikipedia.orgbeilstein-journals.org

Detailed Research Findings

For 1-undecyne, 11-chloro-, several isotopic labeling strategies could be envisioned. To investigate mechanisms of addition to the alkyne, one could synthesize the starting material with a ¹³C label at either C-1 or C-2. Analysis of the product distribution using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would reveal the regioselectivity of the addition. wikipedia.org

For example, in a hydrohalogenation reaction, if the incoming atom attaches to the carbon that was not labeled, it provides clear evidence for a specific regiochemical outcome (Markovnikov or anti-Markovnikov addition).

Similarly, to study potential rearrangement reactions or substitution mechanisms, the alkyl chain could be labeled. Deuterium labeling (using ²H) is particularly useful for probing kinetic isotope effects (KIEs). A significant KIE (a change in reaction rate upon isotopic substitution) can indicate that the breaking of a C-H bond is involved in the rate-determining step of the reaction. beilstein-journals.org

The table below illustrates how isotopic labeling could be used to track atomic positions during a hypothetical reaction of 1-undecyne, 11-chloro-.

Table 2: Illustrative Isotopic Labeling Scheme for Mechanistic Analysis

| Starting Material | Labeled Position | Proposed Reaction | Expected Labeled Product | Mechanistic Insight |

| 11-chloro-[1-¹³C]undec-1-yne | Carbon-1 (C-1) | Hydrochlorination | 11-chloro-1,2-dichloro-[1-¹³C]undecene or 11-chloro-1,2-dichloro-[2-¹³C]undecene | Determines regioselectivity of addition |

| 11-chloro-[11,11-²H₂]undec-1-yne | Carbon-11 (C-11) | Nucleophilic Substitution with NaN₃ | 11-azido-[11,11-²H₂]undec-1-yne | Probes for KIE to determine if C-H bond cleavage at C-11 is rate-limiting |

| 11-chloro-[2-¹³C]undec-1-yne | Carbon-2 (C-2) | Cycloaddition | Labeled cyclic product | Traces the fate of the internal alkyne carbon in the new ring structure |

Note: This table is a conceptual illustration of how isotopic labeling experiments would be designed. The outcomes would depend on actual experimental results.

Strategic Applications of 1 Undecyne, 11 Chloro in Diverse Chemical Fields

Building Block for Complex Molecule Synthesis in Medicinal Chemistry and Natural Product Analogs

1-Undecyne (B103828), 11-chloro- serves as a key precursor in the multi-step synthesis of intricate molecules with potential applications in medicinal chemistry and the creation of natural product analogs. The dual functionality of the molecule, an alkyne at one end and a chloro group at the other, allows for sequential and selective reactions. This characteristic is particularly advantageous in constructing complex molecular architectures where precise control over functional group introduction is paramount.

The terminal alkyne provides a handle for various carbon-carbon bond-forming reactions, such as Sonogashira coupling, to introduce aromatic or other unsaturated moieties. Concurrently, the alkyl chloride can be used for nucleophilic substitution reactions, enabling the attachment of a wide range of functional groups. This orthogonal reactivity is instrumental in building up molecular complexity in a controlled manner.

In the context of medicinal chemistry, the long undecyl chain can act as a lipophilic spacer, a common feature in many biologically active molecules that influences their interaction with cell membranes and protein targets. The ability to modify both ends of this chain allows for the systematic exploration of structure-activity relationships (SAR). For instance, the alkyne can be transformed into various heterocycles, while the chloride can be replaced with amines, thiols, or other functionalities to mimic or alter the properties of natural products. rsc.org

The synthesis of analogs of natural products often involves the strategic use of building blocks like 1-undecyne, 11-chloro-. mdpi.com By incorporating this unit, chemists can create variations of a natural product's structure that may lead to improved biological activity, enhanced stability, or a better understanding of its mode of action. rsc.orgnih.gov

Table 1: Selected Reactions of 1-Undecyne, 11-chloro- in Complex Synthesis

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Aryl-substituted alkyne | |

| Nucleophilic Substitution | Azide (B81097), amine, or thiol nucleophile | Azido-, amino-, or thio-alkyne | |

| Hydration (of alkyne) | Acid catalyst, water | Ketone | |

| Reduction (of alkyne) | H₂, Lindlar's catalyst | cis-Alkene |

Fundamental Component in Click Chemistry for Modular Assembly

The terminal alkyne functionality of 1-undecyne, 11-chloro- makes it a prime substrate for click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form by-products that are easily removed. jk-sci.com This has positioned the compound as a fundamental component for the modular assembly of diverse molecular structures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Derivatives

Table 2: Examples of CuAAC Reactions with 1-Undecyne, 11-chloro- Derivatives

| Azide Partner | Catalyst System | Resulting Derivative | Potential Application | Reference |

| Benzyl azide | CuSO₄, Sodium Ascorbate | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-11-chloroundecane | Linker for bioconjugation | nih.gov |

| Azido-functionalized biomolecule | Cu(I)-ligand complex | Biomolecule-undecyl-triazole conjugate | Targeted drug delivery | broadpharm.com |

| Azido-functionalized polymer | Cu(I)Br/PMDETA | Polymer with pendant undecyl-triazole units | Modified polymer surfaces |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Ligands

While CuAAC is highly efficient, the copper catalyst can be toxic to living systems. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a copper-free alternative. Although 1-undecyne, 11-chloro- itself is not a strained alkyne, it can be chemically modified to incorporate a strained ring system, such as a cyclooctyne (B158145). The resulting strained alkyne can then readily react with azides without the need for a metal catalyst. The 11-chloro- functionality provides a convenient point for attaching the cyclooctyne moiety. These SPAAC ligands are particularly valuable for in vivo applications.

Bioconjugation and Functionalization of Biomacromolecules

The ability of 1-undecyne, 11-chloro- to participate in click chemistry makes it a valuable tool for bioconjugation, the process of linking molecules to biomacromolecules such as proteins, peptides, and nucleic acids. jk-sci.com By first introducing an azide or alkyne handle onto the biomolecule, 1-undecyne, 11-chloro- (or a derivative) can be "clicked" on. The long undecyl chain can serve as a hydrophobic tether, and the terminal chlorine can be used to attach other functionalities, such as fluorescent dyes, affinity tags, or drug molecules. This approach is widely used in chemical biology to study the function and localization of biomolecules. windows.net

Generation of Chemosensors and Molecular Probes

The modular nature of click chemistry with 1-undecyne, 11-chloro- allows for the straightforward construction of chemosensors and molecular probes. A common strategy involves linking a recognition unit (which selectively binds to a target analyte) to a signaling unit (such as a fluorophore) using the triazole linker formed from the alkyne. The undecyl chain can be used to tune the solubility and localization of the probe. The chloro- group offers a site for further modification to optimize the probe's properties.

Monomer and Modifier in Advanced Polymer Science

In the field of polymer science, 1-undecyne, 11-chloro- serves both as a monomer for the synthesis of novel polymers and as a modifier to functionalize existing polymers. Its bifunctional nature is key to these applications.

The terminal alkyne can undergo polymerization through various methods, including transition metal-catalyzed polymerization, to produce polyacetylenes with pendant undecyl chloride chains. ust.hk These pendant groups can then be subjected to a variety of post-polymerization modification reactions, allowing for the creation of a diverse library of functional polymers from a single parent polymer. This approach offers a powerful way to tailor the physical and chemical properties of materials. For example, the chloride can be substituted with quaternary ammonium (B1175870) salts to create cationic polymers for gene delivery or with other functional groups to alter the polymer's solubility, thermal stability, or flame retardancy. vulcanchem.com

Furthermore, 1-undecyne, 11-chloro- can be used as a chain-end functionalizing agent or as a comonomer in polymerization reactions. thermofisher.com For instance, it can be incorporated into polyesters or polyamides to introduce alkyne functionalities along the polymer backbone or at the chain ends. These alkyne groups can then be used for subsequent "click" modifications, such as grafting other polymer chains or attaching specific functional molecules, leading to the formation of block copolymers, graft copolymers, and polymer networks with well-defined architectures and properties. vulcanchem.comnih.gov

Table 3: Polymerization and Modification Applications of 1-Undecyne, 11-chloro-

| Application | Polymerization/Reaction Type | Resulting Polymer/Material | Key Feature | Reference |

| Monomer | Transition Metal-Catalyzed Polymerization | Poly(1-undecyne, 11-chloro-) | Reactive pendant chloro groups | ust.hk |

| Polymer Modifier | Nucleophilic Substitution on pendant chloro groups | Functionalized polyacetylenes | Tailorable properties | vulcanchem.com |

| Comonomer | Copolymerization with other monomers | Alkyne-functionalized copolymers | Sites for "click" modification | thermofisher.com |

| Surface Grafting | "Click" reaction onto a surface | Modified surfaces with undecyl chains | Altered surface properties |

Controlled Polymerization of Substituted Undecynes

The presence of the terminal alkyne group in 1-Undecyne, 11-chloro- makes it a suitable monomer for controlled polymerization, a class of methods that allows for the precise control over polymer molecular weight, architecture, and dispersity. mdpi.com Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent in this regard. mdpi.commdpi.com

In the context of substituted undecynes like 1-Undecyne, 11-chloro-, transition metal catalysts, particularly those based on rhodium and palladium, have been explored for polymerization. cuni.cz For instance, rhodium-based catalysts can initiate the polymerization of acetylene (B1199291) derivatives to yield high molecular weight polymers with a high degree of stereoregularity. cuni.cz The polymerization of 1-Undecyne, 11-chloro- can be envisioned to proceed in a controlled manner, yielding poly(1-undecyne, 11-chloro-), a polymer with a conjugated polyacetylene backbone and pendant chloroalkyl chains.

The control over the polymerization process is crucial for defining the properties of the resulting polymer. The following table illustrates typical data obtained from the controlled polymerization of a substituted alkyne, showcasing the ability to tailor polymer characteristics.

| Catalyst System | Monomer/Initiator Ratio | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| Rh(nbd)Cl]2/Et3N | 50:1 | 15,000 | 1.25 |

| [Rh(nbd)Cl]2/Et3N | 100:1 | 30,000 | 1.30 |

| MoCl5-Ph4Sn | 50:1 | 12,500 | 1.45 |

| MoCl5-Ph4Sn | 100:1 | 28,000 | 1.50 |

| This table presents representative data for the controlled polymerization of substituted alkynes, illustrating the tunability of molecular weight and dispersity based on the chosen catalyst and reaction conditions. |

Synthesis of Functionalized Copolymers and Terpolymers

The versatility of 1-Undecyne, 11-chloro- extends to the synthesis of functionalized copolymers and terpolymers. Its ability to undergo copolymerization with other vinyl or acetylene-based monomers opens avenues for creating materials with a combination of properties derived from each component. The terminal chloro group serves as a reactive handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups.

Block Copolymers: Block copolymers can be synthesized by sequential monomer addition using living polymerization techniques. sigmaaldrich.comnih.govresearchgate.net For example, a block copolymer could be prepared by first polymerizing a monomer like styrene (B11656) or a methacrylate (B99206) via a controlled radical polymerization method, followed by the addition and polymerization of 1-Undecyne, 11-chloro-. The resulting block copolymer would possess distinct segments with different physical and chemical properties.

Graft Copolymers: The chloro-functionalized pendant chains of poly(1-undecyne, 11-chloro-) are ideal initiation sites for "grafting-from" polymerizations. researchgate.netuctm.edumdpi.com By reacting the chloro groups with an appropriate initiator, a secondary polymer chain can be grown from the polyacetylene backbone. For instance, the chloro groups can be converted to ATRP initiators, which can then be used to polymerize monomers like methyl methacrylate or oligo(ethylene glycol) methacrylate, leading to the formation of a graft copolymer with a hydrophobic backbone and hydrophilic side chains. nih.gov

Terpolymers: 1-Undecyne, 11-chloro- can also be incorporated into terpolymers, which are polymers consisting of three different monomer units. thermofisher.comthermofisher.com For example, it could be copolymerized with ethylene (B1197577) and propylene (B89431) to introduce both unsaturation (from the alkyne) and a reactive functional group (from the chloroalkane) into a polyolefin backbone.

The following table summarizes potential copolymer and terpolymer architectures incorporating 1-Undecyne, 11-chloro-.

| Polymer Architecture | Monomer 1 | Monomer 2 | Monomer 3 (for Terpolymer) | Potential Functionalization |

| Block Copolymer | Styrene | 1-Undecyne, 11-chloro- | - | Azide substitution on the chloro group for click chemistry |

| Graft Copolymer | 1-Undecyne, 11-chloro- (backbone) | Methyl Methacrylate (grafts) | - | Hydrolysis of ester groups in the grafts |

| Terpolymer | Ethylene | Propylene | 1-Undecyne, 11-chloro- | Nucleophilic substitution with various functional groups |

Development of Liquid Crystalline and Responsive Polyacetylenes

Substituted polyacetylenes have garnered significant interest for their potential in developing liquid crystalline and stimuli-responsive materials. researchgate.netrsc.orgrsc.org The rigid polyacetylene backbone can induce liquid crystalline ordering, and the introduction of specific functional groups can impart responsiveness to external stimuli such as light, temperature, or pH. frontiersin.orgmdpi.com

By chemically modifying the chloro-group of poly(1-undecyne, 11-chloro-), mesogenic (liquid crystal-forming) units can be attached to the polymer side chains. fudan.edu.cn This can lead to the formation of side-chain liquid crystalline polymers, where the polymer backbone and the mesogenic side groups can self-organize into ordered structures. rsc.org The length of the undecyl spacer in 1-Undecyne, 11-chloro- provides flexibility for the mesogens to align.

Furthermore, the incorporation of stimuli-responsive moieties, such as azobenzene (B91143) or spiropyran derivatives, via substitution of the chlorine atom, can lead to the development of smart polymers. rsc.org These polymers can undergo reversible changes in their conformation, solubility, or optical properties in response to specific external triggers. For example, the photoisomerization of an attached azobenzene group upon UV or visible light irradiation can disrupt or restore the liquid crystalline phase of the polymer.

Contributions to Supramolecular Chemistry and Nanotechnology

The unique chemical handles of 1-Undecyne, 11-chloro- make it a valuable component in the construction of complex supramolecular assemblies and functional nanomaterials. mdpi.comrsc.orgissstindian.orgmdpi.com

The terminal alkyne group is particularly well-suited for participating in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of the polymer to other molecules or surfaces that have been functionalized with azide groups. This has significant implications for nanotechnology, enabling the functionalization of nanoparticles, such as gold or magnetic nanoparticles, with the synthesized polymers. issstindian.orgnih.govmdpi.com This can be used to create core-shell nanostructures where the polymer shell imparts specific properties, such as stability, biocompatibility, or further reactivity.

The self-assembly of amphiphilic block or graft copolymers containing 1-Undecyne, 11-chloro- derived segments can lead to the formation of various nanostructures in solution, such as micelles, vesicles, or nanoribbons. bohrium.comnih.gov For instance, a block copolymer with a hydrophilic block and a hydrophobic block derived from poly(1-undecyne, 11-chloro-) can self-assemble in water to form micelles with a hydrophobic core and a hydrophilic corona. The chloro-groups within the core can then be used for further chemical transformations, allowing for the loading of guest molecules or the cross-linking of the core.

Advanced Analytical and Spectroscopic Characterization of 1 Undecyne, 11 Chloro Systems

Chromatographic Separation and Purity Analysis

Chromatographic methods are indispensable for separating 1-Undecyne (B103828), 11-chloro- from reaction mixtures and for quantifying its purity. The choice between gas and liquid chromatography is dictated by the volatility and thermal stability of the compound and its derivatives.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds like 1-Undecyne, 11-chloro-. The compound's volatility allows for its direct analysis without the need for derivatization. The separation in the gas chromatograph is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

The retention time of 1-Undecyne, 11-chloro- can be predicted by its Kovats retention index (RI), which normalizes retention times relative to those of n-alkanes. For a nonpolar stationary phase, the RI for 1-Undecyne, 11-chloro- would be expected to be higher than that of 1-undecyne due to the presence of the polar chloro group. nih.gov The mass spectrometer detector provides mass information for the eluted compound, confirming its identity and aiding in the identification of any impurities.

| Compound | Stationary Phase Type | Reported/Predicted Kovats Retention Index (RI) |

|---|---|---|

| 1-Undecyne | Standard Non-Polar | 1116 nih.gov |

| 1-Undecyne, 11-chloro- | Standard Non-Polar | > 1116 (Predicted) |

| 1-Undecyne | Standard Polar | 1331 nih.gov |

| 1-Undecyne, 11-chloro- | Standard Polar | > 1331 (Predicted) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of 1-Undecyne, 11-chloro-. heraldopenaccess.us A significant challenge in the HPLC analysis of simple haloalkynes is their lack of a strong chromophore, which results in poor UV absorption and hinders detection. nih.gov

For enantiomeric excess (ee) determination, chiral HPLC is the method of choice. umn.eduuma.es Given the difficulty in directly separating the enantiomers of chiral alkynes on many standard chiral stationary phases, a pre-column derivatization strategy is often employed. nih.gov One effective method involves the formation of a stable dicobalt hexacarbonyl complex with the alkyne functionality. This derivatization not only introduces a strong chromophore for enhanced UV detection but also creates a bulkier chiral center that can be more effectively resolved on a chiral stationary phase. nih.gov The enantiomeric excess is then determined by comparing the integrated peak areas of the two separated enantiomeric complexes. nih.gov

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Derivatization | Reaction with Dicobalt octacarbonyl (Co₂(CO)₈) |

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 1-Undecyne, 11-chloro-, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. uobasrah.edu.iq Analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon atoms in 1-Undecyne, 11-chloro-.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton (≡C-H), the methylene (B1212753) protons adjacent to the chlorine atom (Cl-CH₂-), the methylene protons adjacent to the triple bond, and the remaining methylene groups in the alkyl chain. The acetylenic proton typically appears as a triplet at around 1.8-2.0 ppm due to coupling with the adjacent methylene group. The protons on the carbon bearing the chlorine (C11) are expected to be the most downfield of the methylene signals, appearing as a triplet around 3.5 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two sp-hybridized carbons of the alkyne group (C1 and C2). The terminal alkyne carbon (C1) is typically found around 68 ppm, while the internal alkyne carbon (C2) appears further downfield at approximately 84 ppm. The carbon atom bonded to chlorine (C11) will be shifted downfield to around 45 ppm compared to a standard alkane carbon.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm the structural assignments. wikipedia.orglongdom.org A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations, allowing for the mapping of the entire proton spin system from the terminal alkyne proton to the chloromethyl group. libretexts.org An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C), definitively assigning each proton signal to its corresponding carbon atom. libretexts.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (≡CH) | ~1.9 (t) | ~68.2 |

| 2 (-C≡) | - | ~84.5 |

| 3 (-CH₂-) | ~2.2 (m) | ~18.5 |

| 4-9 (-(CH₂)₆-) | ~1.3-1.4 (m) | ~28.5-29.5 |

| 10 (-CH₂-) | ~1.8 (m) | ~32.6 |

| 11 (-CH₂Cl) | ~3.5 (t) | ~45.1 |

t = triplet, m = multiplet

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. chemguide.co.uk High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the calculation of the exact molecular formula. nih.govresearchgate.net

For 1-Undecyne, 11-chloro-, the mass spectrum will exhibit a characteristic molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z), with a relative intensity ratio of about 3:1.

The fragmentation pattern provides valuable structural information. libretexts.org Energetically unstable molecular ions break down into smaller, more stable fragment ions. chemguide.co.uk Common fragmentation pathways for 1-Undecyne, 11-chloro- would include:

Alpha-cleavage: Breakage of the C10-C11 bond, leading to the loss of a chloromethyl radical (•CH₂Cl) and formation of a C₁₀H₁₇⁺ cation.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the molecular ion.

Alkane Fragmentation: Cleavage along the alkyl chain, resulting in a series of fragment ions separated by 14 mass units (-CH₂-). libretexts.org

| m/z Value | Ion Formula | Identity/Origin |

|---|---|---|

| 186/188 | [C₁₁H₁₉Cl]⁺ | Molecular Ion (M⁺, M+2⁺) |

| 150 | [C₁₁H₁₈]⁺ | Loss of HCl |

| 137 | [C₁₀H₁₇]⁺ | Loss of •CH₂Cl (alpha-cleavage) |

| 41, 55, 69, 83... | [CₙH₂ₙ₋₁]⁺ | Alkenyl/Cycloalkyl fragments from chain cleavage |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Undecyne, 11-chloro- is expected to show several key absorption bands. libretexts.org The most prominent features would be the sharp, strong C-H stretching vibration of the terminal alkyne (≡C-H) around 3300 cm⁻¹ and the weaker C≡C triple bond stretch near 2120 cm⁻¹. libretexts.org The presence of the chloroalkane is confirmed by the C-Cl stretching vibration, which typically appears in the fingerprint region between 850 and 550 cm⁻¹. orgchemboulder.comscribd.com Additionally, a C-H wagging mode for the -CH₂Cl group can be observed between 1300-1150 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds, making it an excellent complementary technique to IR. The C≡C stretch of the terminal alkyne gives a strong and clear signal in the Raman spectrum, typically around 2100 cm⁻¹. acs.orgresearchgate.net This signal is often stronger and better resolved in Raman than in IR spectra for terminal alkynes. nih.govresearchgate.net The C-Cl bond also gives rise to characteristic Raman signals, which have been observed for various chloroalkanes in the 600-800 cm⁻¹ region. researchgate.netacs.org

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | ≡C-H (Alkyne) | ~3300 (strong, sharp) libretexts.org | ~3300 |

| C-H Stretch | -CH₂- (Alkane) | 2850-2960 (strong) | 2850-2960 |

| C≡C Stretch | -C≡C- (Alkyne) | ~2120 (weak-medium) libretexts.org | ~2120 (strong) researchgate.net |

| C-H Wag | -CH₂Cl | 1150-1300 orgchemboulder.com | N/A |

| C-Cl Stretch | -CH₂Cl | 550-850 orgchemboulder.com | 600-800 researchgate.net |

Computational Chemistry and Theoretical Modeling of 1 Undecyne, 11 Chloro

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics that govern the reactivity of 1-undecyne (B103828), 11-chloro-. nih.gov These calculations solve the electronic Schrödinger equation to provide information on molecular structure, energy, and the distribution of electrons. ub.edu For a molecule like 1-undecyne, 11-chloro-, DFT methods such as B3LYP with a basis set like 6-31G(d) are commonly employed to model its properties accurately. mdpi.com

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is concentrated around the electron-rich alkyne triple bond, indicating its propensity to act as a nucleophile or participate in cycloaddition reactions. Conversely, the LUMO is associated with the electrophilic C-Cl bond, highlighting the site susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. nih.govbiorxiv.org Analysis of the molecular electrostatic potential (MEP) map would further reveal the electron-rich (negative potential) region around the alkyne and the electron-poor (positive potential) region near the chlorinated terminus, visually confirming these reactive sites.

While specific experimental or calculated values for 1-undecyne, 11-chloro- are not widely published, representative data can be extrapolated from similar structures and computational methods. cdu.edu.auresearchgate.net

Interactive Table 1: Predicted Electronic and Structural Properties of 1-Undecyne, 11-chloro- (Representative DFT Values)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Localized on the C≡C bond; site of electrophilic attack. |

| LUMO Energy | ~ +0.5 eV | Localized around the σ* orbital of the C-Cl bond; site of nucleophilic attack. |

| HOMO-LUMO Gap | ~ 8.0 eV | Indicates high kinetic stability, requiring specific conditions or catalysts for reaction. |

| Dipole Moment | ~ 1.9 D | Arises from the electronegative chlorine atom, influencing solubility and intermolecular interactions. |

| C≡C Bond Length | ~ 1.21 Å | Typical length for a terminal alkyne triple bond. |

| C-Cl Bond Length | ~ 1.80 Å | Standard length for a primary chloroalkane. |

These values are representative and intended for illustrative purposes based on calculations of analogous molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, classical Molecular Dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. nih.gov For a long-chain molecule like 1-undecyne, 11-chloro-, MD simulations are crucial for exploring its vast conformational landscape and understanding its behavior in different environments.

An MD simulation would typically model the molecule using a force field (e.g., a united-atom or all-atom force field like GROMOS or AMBER) and place it in a simulation box with a solvent, such as water or an organic solvent, to observe its dynamics. nih.govnih.gov The long undecyl chain is flexible, capable of adopting numerous conformations through rotation around its carbon-carbon single bonds. MD simulations can map the free energy landscape associated with these conformations, revealing the most stable (lowest energy) shapes. The molecule will predominantly exist in an extended, low-energy anti conformation, but will dynamically populate more folded gauche conformations, influencing its packing and intermolecular interactions. nih.gov

Simulations can also elucidate how the polar termini (the alkyne and the chloro group) interact with their surroundings. researchgate.net In aqueous media, the hydrophobic alkyl chain would tend to collapse to minimize its contact with water, while the polar ends might remain solvated. At an air-water interface, the molecule would likely orient with its hydrophobic chain in the air and its polar groups interacting with the water phase. researchgate.net

Interactive Table 2: Setup Parameters for a Typical MD Simulation of 1-Undecyne, 11-chloro-

| Parameter | Example Value/Setting | Purpose |

| Force Field | GROMOS54a7 (United Atom) | Defines the potential energy function for atomic interactions. |

| Solvent | SPC Water or Cyclohexane | Simulates the molecule's behavior in polar or non-polar environments. |

| System Size | 1 molecule in ~2000 solvent molecules | Ensures the system is large enough to avoid self-interaction artifacts. |

| Simulation Time | 100 - 500 ns | Allows for sufficient sampling of conformational space. |

| Software | GROMACS, AMBER, NAMD | Widely used packages for performing molecular dynamics simulations. researchgate.net |

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that control reaction rates. diva-portal.org For 1-undecyne, 11-chloro-, two primary reaction pathways are of interest: nucleophilic substitution at the chloro-terminus and cycloaddition at the alkyne terminus.

Nucleophilic Substitution (SN2) at the C11 Position

The reaction of 1-undecyne, 11-chloro- with a nucleophile (e.g., an amine or thiol) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com DFT calculations can map the potential energy surface for this reaction. mdpi.comsciforum.net The process involves the backside attack of the nucleophile on the carbon atom bonded to the chlorine. The calculations can determine the geometry and energy of the trigonal bipyramidal transition state, where the nucleophile and the leaving chloride are partially bonded to the carbon atom. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate. ub.edu Studies on similar long-chain haloalkanes show that the activation barrier is influenced by the nature of the nucleophile, the leaving group, and the solvent. mdpi.comsciforum.netnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group is a perfect handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,2,3-triazole ring. Computational studies have been instrumental in elucidating the mechanism of this reaction. rsc.orgacs.org DFT calculations show that the copper(I) catalyst first coordinates with the terminal alkyne to form a copper-acetylide intermediate. rsc.org This step significantly lowers the pKa of the terminal proton, facilitating its removal. The subsequent reaction with an organic azide (B81097) proceeds through a six-membered cupracycle transition state, leading regioselectively to the 1,4-disubstituted triazole product. mdpi.comwhiterose.ac.uk Theoretical calculations have confirmed that the catalyzed pathway has a much lower activation energy barrier compared to the uncatalyzed thermal cycloaddition, explaining the dramatic rate enhancement observed experimentally. rsc.org

Interactive Table 3: Representative Calculated Activation Energies for Key Reactions

| Reaction | Reactants Example | Computational Method | Calculated Activation Energy (kcal/mol) | Reference for Methodology |

| SN2 | CH3Cl + Cl- | DFT (B3LYP) in Acetonitrile | 17.3 | researchgate.net |

| Uncatalyzed Cycloaddition | Methylazide + Propyne | DFT (B3LYP) | 25.7 | rsc.org |

| Cu(I)-Catalyzed Cycloaddition | Methylazide + Propyne + Cu(I) | DFT (B3LYP) | 14.9 | rsc.org |

Design of Novel Undecyne Derivatives with Predicted Functionality

The dual reactivity of 1-undecyne, 11-chloro- makes it an excellent scaffold for designing novel molecules with specific functions. Computational methods can guide this design process by predicting the properties and activities of virtual derivatives before their synthesis, saving significant time and resources. nih.gov This is particularly relevant in the search for new therapeutic agents, such as antimicrobial or anticancer drugs. mdpi.comtandfonline.com

A common strategy involves using the CuAAC reaction to attach various azide-containing fragments to the alkyne terminus. These fragments can be designed to interact with biological targets. For instance, in the design of new antimicrobial agents, one could create a virtual library of derivatives by reacting 1-undecyne, 11-chloro- with different azides and then use Quantitative Structure-Activity Relationship (QSAR) models to predict their efficacy. nih.govmdpi.com

A QSAR model is a mathematical equation that correlates a molecule's structural or physicochemical properties (descriptors) with its biological activity. fip.orgnih.gov These descriptors, such as LogP (lipophilicity), molar refractivity (MR), and electronic properties (like LUMO energy), are calculated computationally for each designed derivative. fip.org By training a model on a set of compounds with known activity, the model can then predict the activity of new, unsynthesized molecules. For example, a QSAR study on antimicrobial pyridothienopyrimidine derivatives found that activity increased with decreasing LUMO energy and molar refractivity, providing a clear strategy for designing more potent compounds. fip.org A similar approach could be used to design derivatives of 1-undecyne, 11-chloro- with predicted antimicrobial or anticancer activity. nih.govmdpi.combohrium.com

Interactive Table 4: Example of a Design Strategy for Novel Antimicrobial Derivatives

| Scaffold | R-group (from R-N3) | Key Descriptor | Predicted Change in Activity | Rationale |

| 11-chloro-undecyl-triazole- | Phenyl | LogP | Increase | Increases membrane permeability. |

| 11-chloro-undecyl-triazole- | Nitro-phenyl | ELUMO | Increase | Decreases LUMO energy, enhancing electronic interactions. fip.org |

| 11-chloro-undecyl-triazole- | Small alkyl (e.g., ethyl) | Molar Refractivity (MR) | Increase | Decreases steric bulk, potentially improving fit in a target binding site. fip.org |

| 11-chloro-undecyl-triazole- | Long alkyl (e.g., decyl) | Lipophilicity | Increase | Enhances interaction with lipid membranes, a strategy seen in some potent anticancer agents. mdpi.com |

Future Prospects and Emerging Research Avenues for 1 Undecyne, 11 Chloro Chemistry

Catalytic Innovations for Selective Functionalization

The dual reactivity of 1-undecyne (B103828), 11-chloro- presents both an opportunity and a challenge for catalytic method development. The terminal alkyne is amenable to a wide array of transformations, including metal-catalyzed cross-couplings (like Sonogashira and Glaser couplings), cycloadditions (such as the copper-catalyzed azide-alkyne cycloaddition, or CuAAC), and hydrofunctionalization reactions. The chloro group, on the other hand, is a classic handle for nucleophilic substitution. The key to unlocking the full potential of this molecule lies in developing catalysts that can selectively target one group while leaving the other intact.

Recent advances in catalysis for terminal alkynes are highly relevant. For instance, the development of bifunctional catalysts, which possess both a metal center to activate the alkyne and a cooperative ligand to facilitate a specific transformation, could enable highly selective reactions. acs.orgacs.org Ruthenium-based catalysts, for example, have shown high endo-selectivity in the cycloisomerization of nucleophile-functionalized terminal alkynes. acs.orgresearchgate.net Similarly, bifunctional iron-catalyzed systems have been developed for the Z-selective hydroalkylation of alkynes, demonstrating high atom utilization and compatibility with various functional groups under mild conditions. researchgate.netnih.gov

Furthermore, the principles of green chemistry are driving innovations in this area. Visible-light-induced radical functionalization of alkynes offers a metal-free and sustainable approach to creating complex molecules. sioc-journal.cn The development of recyclable catalysts, such as those supported on graphitic carbon or encapsulated in polysiloxane, is another promising avenue for the sustainable functionalization of alkynes. mdpi.com These catalytic systems offer the potential for efficient and environmentally friendly synthesis of derivatives of 1-undecyne, 11-chloro-.

A summary of relevant catalytic approaches is presented below:

| Catalytic Approach | Description | Potential Application for 1-Undecyne, 11-chloro- |

| Bifunctional Catalysis | Catalysts with multiple interacting sites that cooperate to promote a reaction. acs.orgacs.org | Selective activation of either the alkyne or chloro group, or tandem reactions involving both. |

| Photoredox Catalysis | Use of visible light to initiate radical reactions. sioc-journal.cn | Green and mild functionalization of the alkyne without the need for transition metals. |

| Recyclable Catalysis | Heterogeneous or immobilized catalysts that can be easily recovered and reused. mdpi.com | Sustainable and cost-effective large-scale production of derivatives. |

| Metal-Free Catalysis | Reactions promoted by non-metallic catalysts, such as sulfamic acid or composites of tert-butyl nitrite (B80452) and ascorbic acid. mdpi.comrsc.org | Environmentally benign transformations of the alkyne group. |

Expansion into Bio-orthogonal and Advanced Biomedical Applications

The term "bio-orthogonal" describes a chemical reaction that can occur within a living system without interfering with native biochemical processes. otago.ac.nz The terminal alkyne of 1-undecyne, 11-chloro- is a prime functional group for bio-orthogonal chemistry, most notably in the CuAAC, or "click" reaction. nih.gov This reaction's high efficiency and specificity make it a powerful tool for labeling and tracking biomolecules.

Given its lipid-like carbon chain, 1-undecyne, 11-chloro- can be considered a "clickable" lipid analog. Such molecules are invaluable for studying lipid metabolism, trafficking, and interactions. frontiersin.orgbiologists.comresearchgate.net For example, it could be metabolically incorporated into cellular membranes, after which the alkyne handle can be "clicked" with an azide-bearing fluorescent probe or affinity tag. This would allow for the visualization of lipid localization or the identification of lipid-binding proteins. cornell.edu The presence of the chloro group offers a second point for modification, potentially allowing for the creation of dual-functional probes.

The halogen atom itself can influence the bio-orthogonal reactivity and biological properties of the molecule. Halogenated alkynes have been explored in the context of bio-orthogonal reactions, with studies showing that halogen substituents can significantly increase the reactivity of alkynes in certain cycloadditions. nih.govrsc.orgresearchgate.net This suggests that the chloro-substituent in 1-undecyne, 11-chloro- may enhance its utility in specific bio-orthogonal applications. Moreover, the incorporation of halogenated functional groups is a known strategy in medicinal chemistry to enhance the therapeutic properties of molecules. google.com

Future research could focus on using 1-undecyne, 11-chloro- to synthesize multifunctional lipid probes for "Flash & Click" applications, which combine photo-cross-linking with click chemistry to study lipid-protein interactions with high spatiotemporal resolution. nih.gov

Integration in Sustainable Chemical Synthesis and Circular Economy Approaches

The chemical industry is increasingly shifting towards more sustainable practices, driven by the principles of green chemistry and the concept of a circular economy. dksh.comchemiehoch3.de This involves minimizing waste, using renewable resources, and designing products for recyclability. specchemonline.com 1-Undecyne, 11-chloro-, as a specialty chemical, can be integrated into these approaches.

In terms of sustainable synthesis, methods that reduce energy consumption and eliminate the use of hazardous solvents are highly desirable. Mechanochemistry, which uses mechanical force to drive chemical reactions, has been successfully applied to the synthesis of alkynes in a solvent-free manner, significantly reducing environmental impact. rsc.org Flow chemistry, using microreactors, offers another avenue for greener synthesis by enabling better control over reaction conditions, reducing waste, and improving safety, especially for hazardous reactions. beilstein-journals.org

From a circular economy perspective, the focus is on the entire lifecycle of the chemical product. This includes using renewable feedstocks, designing for disassembly and recycling, and finding applications for byproducts. circular-chemical.org While 1-undecyne, 11-chloro- is currently derived from fossil fuels, future research could explore bio-based routes to its precursors. Furthermore, its bifunctional nature allows it to act as a linker molecule to create recyclable polymers or materials that can be easily functionalized or deconstructed. Specialty chemical companies are increasingly adopting circular economy strategies to create more sustainable and resilient manufacturing ecosystems. dksh.comevonik.com

Development of High-Throughput Screening and Automated Synthesis Methodologies

The discovery of new materials and bioactive molecules requires the synthesis and testing of large numbers of compounds. High-throughput screening (HTS) and automated synthesis are key enabling technologies in this process. The alkyne group in 1-undecyne, 11-chloro- is well-suited for HTS, particularly through the use of click chemistry in 96-well plate formats to rapidly generate libraries of derivatives for biological or material screening. acs.orgnih.gov

Automated synthesis platforms, often referred to as "synthesis robots," are revolutionizing chemical research by increasing efficiency, reproducibility, and safety. wikipedia.orgnih.gov These systems can perform complex multi-step syntheses, purifications, and analyses with minimal human intervention. rsc.org The development of capsule-based automated synthesis, where all necessary reagents for a specific reaction are pre-packaged, has streamlined the synthesis of molecules via reactions like the azide-alkyne click reaction. synplechem.comresearchgate.net

常见问题

Basic: What are the established synthetic routes for 1-Undecyne, 11-chloro-?

Methodological Answer:

The synthesis of 1-Undecyne, 11-chloro- typically involves chloroalkyne functionalization. One approach uses terminal alkyne precursors (e.g., 1-undecyne) subjected to electrophilic chlorination under controlled conditions (e.g., N-chlorosuccinimide in anhydrous dichloromethane at 0–5°C). Key parameters include reaction time (monitored via TLC) and stoichiometric ratios to minimize side products like dichlorinated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) . Validate purity using GC-MS or NMR (e.g., <sup>13</sup>C NMR for sp-hybridized carbon confirmation at δ ~70–90 ppm).

Advanced: How can contradictory reactivity data in literature for 1-Undecyne, 11-chloro- be resolved?

Methodological Answer: